

2-Phenylbenzimidazole fundamental properties

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Compound of Interest

Compound Name: **2-Phenylbenzimidazole**

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An In-depth Technical Guide to the Fundamental Properties of **2-Phenylbenzimidazole**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzimidazole (2-PBIM) is a heterocyclic aromatic organic compound with a molecular formula of $C_{13}H_{10}N_2$.^{[1][2]} It consists of a benzene ring fused to an imidazole ring, with a phenyl group attached at the 2-position of the imidazole moiety. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.^[3] Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[4][5]} The significance of **2-phenylbenzimidazole**, in particular, lies in its role as a key intermediate and a pharmacophore in the development of new therapeutic agents, as well as its applications in materials science.^{[6][7]} Its excellent thermal stability and UV-absorbing properties have also led to its use in sunscreens and high-performance polymers.^[6] This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of **2-phenylbenzimidazole**, tailored for professionals in research and drug development.

Physicochemical Properties

The core physical and chemical characteristics of **2-Phenylbenzimidazole** are summarized below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Source
Molecular Formula	$C_{13}H_{10}N_2$	[1] [2]
Molar Mass	194.23 g/mol	[1] [2]
Appearance	White to beige-grey crystalline powder/chunks	[1] [8]
Melting Point	293-296 °C	[1] [8] [9]
Boiling Point	~320.68 - 422 °C (estimate)	[1] [9] [10]
Density	~1.1579 g/cm ³ (estimate)	[1] [9]
Water Solubility	Slightly soluble / Insoluble	[1] [8] [10] [11]
Solubility	Slightly soluble in DMSO and Methanol; Soluble in Alcohol	[1] [9] [11]
pKa	5.23 (at 25 °C)	[9]
LogP (Partition Coefficient)	2.86	[10]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of **2-Phenylbenzimidazole**. Key data from various spectroscopic techniques are presented below.

Technique	Key Data Points	Source
¹ H NMR	Spectra available in DMSO-d ₆ . δ 12.82 (bs, 1H), 8.07 (d, J = 7.6 Hz, 2H), 7.63–7.52 (m, 2H), 7.36 (d, J = 8.4 Hz, 2H), 7.19 (s, 2H), 2.38 (s, 3H) (for a tolyl derivative, indicating typical aromatic region signals).	[12][13]
¹³ C NMR	δ 151.1, 130.1, 129.7, 128.9, 126.4, 122.0, 118.8, 111.3 (in DMSO-d ₆).	[12]
IR (KBr)	Bands at 3068 cm ⁻¹ (C-H stretching), 1623 cm ⁻¹ (C=N stretching).	[5][14]
Mass Spectrometry (MS)	Molecular Ion (M+H) ⁺ : m/z 195.09.	[2][12]
UV-Vis	Absorption spectra are pH-dependent.	[15]

Synthesis of 2-Phenylbenzimidazole

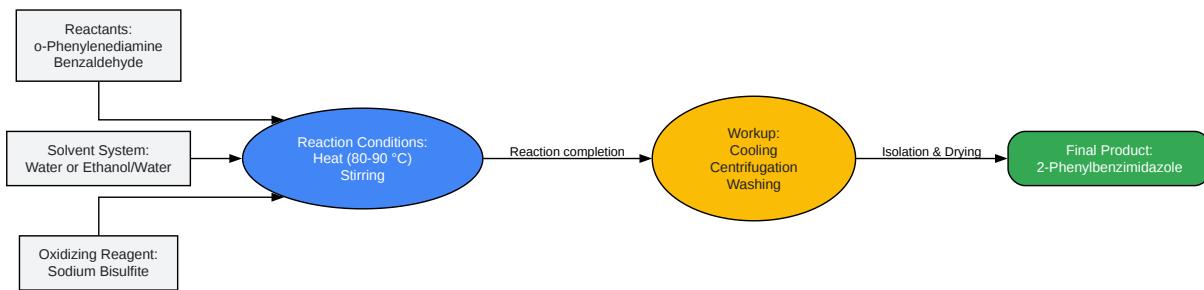
The most common and efficient synthesis of **2-phenylbenzimidazole** involves the condensation reaction between an o-phenylenediamine and either benzoic acid or benzaldehyde.

General Synthesis Routes

- From o-phenylenediamine and Benzoic Acid: This method typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and dehydrating agent.[7]
- From o-phenylenediamine and Benzaldehyde: This route involves the condensation of the diamine with an aldehyde, followed by an oxidation step to form the aromatic imidazole ring.

[4] Oxidizing agents like sodium bisulfite or sodium metabisulfite are often used, and the reaction can be carried out in greener solvents like water or ethanol-water mixtures.[4][16]
[17]

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **2-Phenylbenzimidazole**.

Biological Activities and Mechanisms of Action

2-Phenylbenzimidazole and its derivatives are of significant interest in drug development due to their broad spectrum of biological activities.

Anticancer Activity

Derivatives of **2-phenylbenzimidazole** have demonstrated potent anticancer properties through various mechanisms.

- VEGFR-2 Inhibition: Certain substituted **2-phenylbenzimidazoles** act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[18] By blocking this key receptor in the angiogenesis pathway, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis. Several derivatives have shown

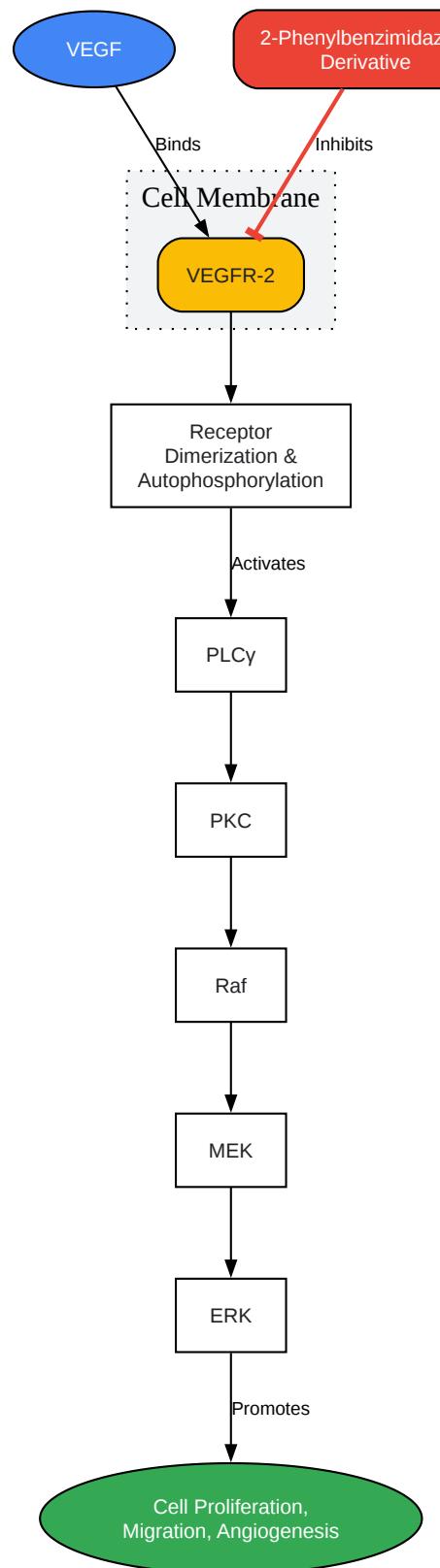
outstanding potency with IC_{50} values in the low nanomolar range (6.7-8.9 nM), comparable to the standard drug sorafenib.[18]

- DNA Intercalation: The planar tricyclic structure of the benzimidazole core allows it to function as a DNA intercalating agent.[19] Some **2-phenylbenzimidazole**-4-carboxamides have been developed as "minimal" DNA intercalators. Interestingly, some of these compounds exhibit antitumor activity without showing cross-resistance in cell lines resistant to topoisomerase II inhibitors, suggesting a mechanism of action that may not be dependent on this enzyme.[19]

Antimicrobial Activity

The **2-phenylbenzimidazole** scaffold has been utilized to develop agents with significant antibacterial and antifungal properties.[3][7][20] The mechanism is often linked to the disruption of essential microbial cellular processes. Studies have shown that various substituted derivatives are active against both Gram-positive bacteria and fungi, with their efficacy influenced by the nature and position of substituents on the phenyl and benzimidazole rings.[3]

VEGFR-2 Signaling and Inhibition Diagram

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Caption: Inhibition of the VEGFR-2 signaling pathway by **2-Phenylbenzimidazole** derivatives.

Experimental Protocols

Protocol for Synthesis of 2-Phenylbenzimidazole

This protocol is a representative method based on the condensation of o-phenylenediamine and benzaldehyde.[16][17]

- 1. Materials:

- o-Phenylenediamine (1 mol)
- Benzaldehyde (1 mol)
- Sodium bisulfite (2 mol)
- Water (as solvent)
- Reaction kettle/flask with stirring and heating capabilities

- 2. Procedure:

- Add water, o-phenylenediamine (1 mol), and sodium bisulfite (2 mol) to the reaction kettle.
- Begin stirring the mixture and heat to 80-90 °C.[17]
- Once the temperature is stable, slowly add benzaldehyde (1 mol) over a period of approximately 1 hour.[17]
- Maintain the temperature and continue stirring for 1.5 to 2 hours after the addition of benzaldehyde is complete to ensure the reaction goes to completion.[17]
- After the reaction period, cool the mixture to room temperature. A precipitate of **2-phenylbenzimidazole** will form.
- Isolate the crude product by centrifugation or filtration.
- Wash the isolated solid with water to remove any remaining salts and impurities.

- Dry the washed product in a hot air oven. The resulting product is **2-phenylbenzimidazole**, which can be further purified by recrystallization from aqueous ethanol if necessary.[7]

Protocol for Antimicrobial Screening (Tube Dilution Method)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[7]

- 1. Materials:

- Synthesized **2-phenylbenzimidazole** derivatives
- Bacterial and/or fungal strains
- Appropriate liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Standard antimicrobial drugs (e.g., Chloramphenicol for bacteria, Fluconazole for fungi)[5]
- Sterile test tubes
- Solvent for compounds (e.g., DMSO)

- 2. Procedure:

- Prepare a stock solution of the test compound in a suitable solvent like DMSO.
- Prepare a series of two-fold serial dilutions of the compound in sterile test tubes containing the liquid growth medium. The final concentration of the solvent should not inhibit microbial growth (typically $\leq 1\% \text{ v/v}$).[5]
- Prepare a standardized inoculum of the test microorganism (e.g., 5×10^4 cells/mL for bacteria).[5]
- Inoculate each tube (including a positive control with no compound and a negative control with no inoculum) with the microbial suspension.

- Incubate the tubes under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).[5]
- After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

2-Phenylbenzimidazole is a compound of considerable importance, bridging the fields of materials science and medicinal chemistry. Its fundamental properties, including high thermal stability and a versatile chemical scaffold, make it a valuable building block. The straightforward synthesis and the capacity for extensive functionalization have allowed for the creation of a vast library of derivatives. For drug development professionals, the proven anticancer and antimicrobial activities of the **2-phenylbenzimidazole** core, particularly its role in inhibiting key pathways like VEGFR-2 signaling, present a fertile ground for the discovery of novel therapeutics. This guide provides the core data and methodologies necessary to facilitate further research and application of this remarkable compound.

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